5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride
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Overview
Description
5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15BrClNO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride has been observed to bind to certain proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride can induce changes in gene expression, leading to alterations in cellular metabolism and function. Studies have shown that this compound can affect various cell types, including cancer cells, by inhibiting their growth and promoting programmed cell death .
Molecular Mechanism
At the molecular level, 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound has been found to bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression levels of target genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. In both in vitro and in vivo studies, 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride has demonstrated sustained effects on cellular function over extended periods .
Dosage Effects in Animal Models
The effects of 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in significant biochemical and cellular changes. It is crucial to determine the optimal dosage to maximize the therapeutic potential of 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride while minimizing adverse effects .
Metabolic Pathways
5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride has been found to affect metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The targeting signals and post-translational modifications of 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride direct it to specific organelles, where it can exert its biochemical effects. The localization of this compound within the cell can influence its interactions with biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. The reaction often requires the presence of a brominating agent to introduce the bromine atom at the desired position on the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The use of continuous flow reactors and other advanced technologies may be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce de-brominated compounds .
Scientific Research Applications
5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific biological activity being studied. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and benzofuran derivatives, such as:
- 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine]
- 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrobromide
- 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] sulfate
Uniqueness
What sets 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride apart is its unique spiro structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
5-bromospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENPYWDQLRBJRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.